molecular formula C8H10N4O B12924003 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924003
M. Wt: 178.19 g/mol
InChI Key: ZZJXLVGUQYSGJB-IZZDOVSWSA-N
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Description

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a hydrazono group and a tetrahydropyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with pyrido[1,2-a]pyrimidinone precursors. One common method involves the reaction of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrazine derivatives in ethanol under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted pyrido[1,2-a]pyrimidinones. These products can exhibit different biological and chemical properties, making them valuable for further research and application .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their function and replication. These interactions can result in the modulation of various biological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydrazono group in 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific properties.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(9E)-9-hydrazinylidene-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H10N4O/c9-11-6-2-1-5-12-7(13)3-4-10-8(6)12/h3-4H,1-2,5,9H2/b11-6+

InChI Key

ZZJXLVGUQYSGJB-IZZDOVSWSA-N

Isomeric SMILES

C1C/C(=N\N)/C2=NC=CC(=O)N2C1

Canonical SMILES

C1CC(=NN)C2=NC=CC(=O)N2C1

Origin of Product

United States

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